molecular formula C18H17NO3 B13444864 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole

4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B13444864
M. Wt: 295.3 g/mol
InChI Key: MIZMTYDPTQPLEH-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is a complex organic compound characterized by the presence of oxirane (epoxide) groups attached to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The epoxide groups can be oxidized to form diols.

    Reduction: Reduction of the epoxide groups can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Diols: Formed from oxidation of the epoxide groups.

    Alcohols: Resulting from the reduction of the epoxide groups.

    Substituted Carbazoles: Produced through nucleophilic substitution reactions.

Scientific Research Applications

4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive epoxide groups.

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential bioactivity and applications in drug development.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Oxiran-2-ylmethoxy)benzyl alcohol
  • 4-(Oxiran-2-ylmethoxy)phenol
  • 4-(Oxiran-2-ylmethoxy)aniline

Uniqueness

4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of two epoxide groups attached to a carbazole core

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)carbazole

InChI

InChI=1S/C18H17NO3/c1-2-5-15-14(4-1)18-16(19(15)8-12-9-20-12)6-3-7-17(18)22-11-13-10-21-13/h1-7,12-13H,8-11H2

InChI Key

MIZMTYDPTQPLEH-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC5CO5

Origin of Product

United States

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